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molecular formula C27H21N3O3 B612102 Chiauranib CAS No. 1256349-48-0

Chiauranib

Cat. No. B612102
M. Wt: 435.5 g/mol
InChI Key: BRKWREZNORONDU-UHFFFAOYSA-N
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Patent
US08211901B2

Procedure details

The title compound (39.6 mg, 91% yield) was prepared as a brown solid from 6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid (34.5 mg, 0.1 mmol) and o-phenylenediamine (43.2 mg, 0.4 mmol) by an analogous procedure to that described in example 16. LC-MS (m/z) 1H NMR (DMSO-d6) δ 3.95 (s, 3H, —OCH3), 4.97 (s, 2H, benzene-NH2), 6.60 (d, J=5.2 Hz, 1H, Ar—H), 6.64 (t, J=7.6 Hz, 1H, Ar—H), 6.82 (d, J=7.8 Hz, 1H, Ar—H), 6.99 (t, J=7.4 Hz, 1H, Ar—H), 7.31 (dd, J=2.5 and 9.1 Hz, 1H, Ar—H), 7.38 (d, J=7.6 Hz, 1H, Ar—H), 7.45 (d, J=2.4 Hz, 1H, Ar—H), 7.57 (dd, J=2.4 and 9.2 Hz, 1H, Ar—H), 7.65 (t, J=7.8 Hz, 1H, Ar—H), 7.87-7.88 (m, 2H, Ar—H), 8.07 (d, J=8.2 Hz, 1H, Ar—H), 8.25 (d, J=9.2 Hz, 1H, Ar—H), 8.43 (d, J=9.2 Hz, 1H, Ar—H), 8.65 (d, J=5.2 Hz, 1H, Ar—H), 9.84 (s, 1H, benzene-NH). 436 (M+1).
Name
6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid
Quantity
34.5 mg
Type
reactant
Reaction Step One
Quantity
43.2 mg
Type
reactant
Reaction Step One
Yield
91%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([O:13][C:14]3[CH:15]=[C:16]4[C:21](=[CH:22][CH:23]=3)[C:20]([C:24](O)=[O:25])=[CH:19][CH:18]=[CH:17]4)=[CH:8][CH:9]=[N:10]2)=[CH:5][CH:4]=1.[C:27]1([NH2:34])[CH:32]=[CH:31][CH:30]=[CH:29][C:28]=1[NH2:33]>>[NH2:33][C:28]1[CH:29]=[CH:30][CH:31]=[CH:32][C:27]=1[NH:34][C:24]([C:20]1[C:21]2[C:16](=[CH:15][C:14]([O:13][C:7]3[C:6]4[C:11](=[CH:12][C:3]([O:2][CH3:1])=[CH:4][CH:5]=4)[N:10]=[CH:9][CH:8]=3)=[CH:23][CH:22]=2)[CH:17]=[CH:18][CH:19]=1)=[O:25]

Inputs

Step One
Name
6-(7-methoxyquinolin-4-yloxy)-1-naphthoic acid
Quantity
34.5 mg
Type
reactant
Smiles
COC1=CC=C2C(=CC=NC2=C1)OC=1C=C2C=CC=C(C2=CC1)C(=O)O
Name
Quantity
43.2 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)N)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=CC=C1)NC(=O)C1=CC=CC2=CC(=CC=C12)OC1=CC=NC2=CC(=CC=C12)OC
Measurements
Type Value Analysis
AMOUNT: MASS 39.6 mg
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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